Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate
CAS No.: 2098113-48-3
Cat. No.: VC2893635
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098113-48-3 |
---|---|
Molecular Formula | C10H11ClN2O2 |
Molecular Weight | 226.66 g/mol |
IUPAC Name | ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate |
Standard InChI | InChI=1S/C10H11ClN2O2/c1-2-15-10(14)7-5-8(6-3-4-6)12-13-9(7)11/h5-6H,2-4H2,1H3 |
Standard InChI Key | ITHFDWNDIYOINO-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=NN=C1Cl)C2CC2 |
Canonical SMILES | CCOC(=O)C1=CC(=NN=C1Cl)C2CC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyridazine ring substituted at positions 3 and 6 with chlorine and cyclopropyl groups, respectively, and an ethyl ester at position 4 (Figure 1). The IUPAC name, ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate, reflects this substitution pattern. Key identifiers include:
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InChI:
InChI=1S/C10H11ClN2O2/c1-2-15-10(14)7-5-8(6-3-4-6)12-13-9(7)11/h5-6H,2-4H2,1H3
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InChI Key:
ITHFDWNDIYOINO-UHFFFAOYSA-N
The cyclopropyl group introduces steric strain, while the electron-withdrawing chlorine and ester groups polarize the pyridazine ring, influencing reactivity.
Physicochemical Characteristics
The compound’s properties are summarized below:
Property | Value |
---|---|
Molecular Weight | 226.66 g/mol |
Formula | |
XLogP3 | 2.4 (Predicted) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 |
Topological Polar Surface Area | 61.1 Ų |
These parameters suggest moderate lipophilicity and potential bioavailability, aligning with its exploration in drug discovery .
Synthesis and Production
Synthetic Routes
While detailed protocols are proprietary, retrosynthetic analysis indicates feasible pathways:
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Cyclization of Precursors: Reacting 3-chloro-6-cyclopropylpyridazine with ethyl chloroformate in the presence of a base like triethylamine.
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Cross-Coupling Strategies: Palladium-catalyzed coupling to introduce the cyclopropyl group post-pyridazine formation.
Industrial-scale production likely employs continuous flow reactors to optimize yield and purity.
Patent Landscape
PubChemLite reports 2 patents associated with this compound, though literature remains sparse . This underscores its emerging status in applied research.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chlorine at position 3 is susceptible to displacement by nucleophiles (e.g., amines, thiols) under mild conditions, yielding analogues like 3-amino derivatives. For example:
This reactivity is pivotal for diversifying the pyridazine scaffold.
Hydrolysis of the Ester Group
The ethyl ester hydrolyzes to the carboxylic acid under acidic or basic conditions:
This transformation is critical for prodrug activation or modifying solubility.
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a building block for:
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Anticancer Agents: Analogues with modified substituents show antiproliferative effects in vitro.
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Immunomodulators: DHODH inhibition parallels teriflunomide, a multiple sclerosis therapy.
Agrochemical Development
Pyridazine derivatives are explored as herbicides and fungicides. The cyclopropyl group may enhance soil persistence or target binding .
Comparison with Structural Analogues
Ethyl 3-Chloro-6-Methylpyridazine-4-Carboxylate
Property | Cyclopropyl Derivative | Methyl Derivative |
---|---|---|
Molecular Weight | 226.66 g/mol | 214.63 g/mol |
LogP | 2.4 | 2.1 |
Patent Count | 2 | 0 |
The cyclopropyl group enhances steric bulk and patent activity, suggesting broader industrial interest .
Ethyl 3-Chloro-6-Phenylpyridazine-4-Carboxylate
The phenyl analogue’s higher LogP (3.2) indicates greater lipophilicity, potentially improving blood-brain barrier penetration .
Future Perspectives
Research Directions
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Structure-Activity Relationships: Systematic modification of the cyclopropyl and ester groups.
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Target Identification: Proteomic studies to uncover novel biological targets.
Industrial Scaling
Advances in flow chemistry could reduce production costs, facilitating large-scale applications.
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